2-Hydroxypentanoic acid
Overview
Description
2-Hydroxypentanoic acid, also known as 2-hydroxyvaleric acid, is a 2-hydroxy monocarboxylic acid. It is derived from valeric acid, with a hydroxy group substituted at the α-position. This compound has the molecular formula C5H10O3 and is known for its role as an algal metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 2-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-hydroxyvaleronitrile under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired product. This biotechnological approach is favored for its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxopentanoic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2-pentanol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Esterification: Sulfuric acid (H2SO4) as a catalyst.
Major Products:
Oxidation: 2-Oxopentanoic acid.
Reduction: 2-Pentanol.
Esterification: Various esters depending on the alcohol used
Scientific Research Applications
2-Hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a metabolite in various biological pathways, particularly in algae.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-hydroxypentanoic acid involves its role as a Bronsted acid, capable of donating a proton to a Bronsted base. It participates in various metabolic pathways, particularly in algae, where it acts as an intermediate in the synthesis of other compounds. The molecular targets and pathways involved include its conversion to 2-hydroxypentanoyl-L-carnitine and its role in the metabolism of Chlamydomonas reinhardtii .
Comparison with Similar Compounds
2-Hydroxybutanoic acid: Similar structure but with one less carbon atom.
2-Hydroxyhexanoic acid: Similar structure but with one more carbon atom.
2-Hydroxy-3-methylbutanoic acid: Similar structure with a methyl group at the 3-position.
Uniqueness: Its intermediate chain length (five carbon atoms) provides a balance between the properties of shorter and longer-chain hydroxy acids, making it versatile for various applications .
Properties
IUPAC Name |
2-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWHSJDIILJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871792 | |
Record name | 2-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
617-31-2, 6450-97-1 | |
Record name | (±)-2-Hydroxypentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006450971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 617-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxyvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34 °C | |
Record name | 2-Hydroxyvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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